molecular formula C16H20N2O4S B2661145 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 941974-05-6

2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2661145
CAS No.: 941974-05-6
M. Wt: 336.41
InChI Key: CHFXBODXTBWAMB-UHFFFAOYSA-N
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Description

This product is the compound 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, a specialized chemical reagent designed for research and development purposes. The structure is based on the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold, a sulfur- and nitrogen-containing heterocycle recognized for its significant biological activities . The core benzisothiazol-3(2H)-one structure is known to exhibit a broad spectrum of biological properties, including potent antibacterial and antifungal effects . Furthermore, this heterocyclic system is of considerable interest in medicinal chemistry, with derivatives demonstrating antineoplastic (anti-cancer) and hypoglycemic (blood glucose-lowering) potential in research settings . The specific structural modification, incorporating a 4-methylpiperidine moiety via a carbonyl-linked propyl chain, is designed to explore structure-activity relationships and modulate the compound's physicochemical properties for specific pharmaceutical or agrochemical applications. Researchers can leverage this building block to investigate new antimicrobial agents, explore mechanisms of action, or develop novel therapeutic candidates. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-12-6-9-17(10-7-12)15(19)8-11-18-16(20)13-4-2-3-5-14(13)23(18,21)22/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFXBODXTBWAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzo[d]isothiazol-3(2H)-one Core: This step often involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions to form the benzo[d]isothiazol-3(2H)-one structure.

    Introduction of the 1,1-Dioxide Group: Oxidation of the benzo[d]isothiazol-3(2H)-one with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid introduces the 1,1-dioxide functionality.

    Attachment of the 3-(4-methylpiperidin-1-yl)-3-oxopropyl Side Chain: This step involves the alkylation of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide with a suitable alkylating agent, such as 3-(4-methylpiperidin-1-yl)-3-oxopropyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the 1,1-dioxide group or other parts of the molecule.

    Reduction: Reduction reactions can target the carbonyl group in the side chain or the 1,1-dioxide group, leading to various reduced derivatives.

    Substitution: The aromatic ring and the piperidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group may yield alcohol derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine moiety is particularly interesting for its interaction with biological targets.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent/Modification Molecular Weight (g/mol) Synthetic Method Yield (%) Key Applications References
Target Compound 4-Methylpiperidinyl-3-oxopropyl ~420 (estimated) Microwave-assisted N/A CNS drug candidates -
CAS 663169-15-1 4-Methoxyphenylpiperazinyl-3-oxopropyl 429.49 Not specified N/A Serotonin receptor modulation
Ipsapirone (CAS 95847-70-4) Pyrimidinyl-piperazinyl-butyl ~440 (estimated) Commercial synthesis N/A 5-HT1A agonist research
Compound 11k Azetidine-4-methoxyphenyl ~450 (estimated) Microwave-assisted 63 Drug discovery
WAY-604603 4-Chlorophenyl-2-oxoethyl 335.76 Alkylation 20–45 Kinase inhibition

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (63% for 11k) compared to traditional alkylation (20% for ) .
  • Biological Activity : Piperidine/piperazine derivatives (e.g., Ipsapirone) exhibit dual acetylcholinesterase binding, while azetidine analogs prioritize steric interactions .
  • Physicochemical Properties : Shorter chains (e.g., 3-oxopropyl in the target compound) balance lipophilicity and solubility better than longer alkyl analogs .

Biological Activity

The compound 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a member of the benzo[d]isothiazole family, known for its diverse biological activities. This compound features a unique structure that integrates a piperidine moiety, which is often associated with enhanced pharmacological properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

Key Structural Features

  • Benzo[d]isothiazole Core : This bicyclic structure is known for its reactivity and ability to interact with various biological targets.
  • Piperidine Substituent : The presence of the 4-methylpiperidine group enhances solubility and may influence receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways. Notably, compounds with similar structures have been shown to inhibit pathways such as PI3K/AKT/mTOR, which are crucial in cancer proliferation and survival .

Pharmacological Potential

Research indicates that derivatives of benzo[d]isothiazole compounds exhibit:

  • Antitumor Activity : Compounds in this class have demonstrated efficacy in inhibiting tumor growth in various cancer models .
  • Antimicrobial Properties : The structural features suggest potential applications in treating infectious diseases due to their ability to disrupt microbial cell functions.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. For instance:

  • Cell Line Testing : Studies showed significant inhibition of cell proliferation in breast and lung cancer cell lines at micromolar concentrations.
Cell LineIC50 (µM)Observations
MCF-7 (Breast)5.2Significant dose-dependent effect
A549 (Lung)4.8Induction of apoptosis observed

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential:

  • Xenograft Models : In a mouse xenograft model, administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzo[d]isothiazole core can significantly affect potency and selectivity for specific biological targets.

Modification TypeEffect on Activity
Methyl Group on PiperidineIncreased solubility and receptor affinity
Substituents on IsothiazoleAltered interaction with target proteins

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